4-Nitropyridine-2-sulfonamide
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Overview
Description
4-Nitropyridine-2-sulfonamide is an organic compound with the molecular formula C5H5N3O4S. It is a derivative of pyridine, where the sulfonamide group is attached to the second position and a nitro group is attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide, followed by reaction with phosphorus trichloride (PCl3) to yield the final product . The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic intermediates, thereby enhancing safety and scalability. The continuous flow process involves the nitration of pyridine N-oxide in a microreactor, followed by continuous extraction and further reaction steps .
Chemical Reactions Analysis
Types of Reactions
4-Nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form 4-aminopyridine-2-sulfonamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction: 4-Aminopyridine-2-sulfonamide.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Nitropyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine-2-sulfonamide: Similar structure but with an amino group instead of a nitro group.
4-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-Nitropyridine-2-sulfonamide is unique due to its combination of a nitro group and a sulfonamide group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
4-nitropyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASLTXMXXWORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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